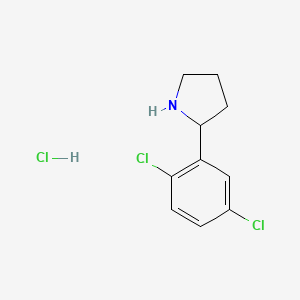

2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride

Description

Molecular Formula: C₁₀H₁₂Cl₃N CAS No.: 2241594-21-6 Molecular Weight: 252.57 g/mol Storage: Stable under inert atmosphere at room temperature . Hazard Profile: Classified with GHS warnings (H302, H315, H319, H335), indicating risks of toxicity via ingestion, skin/eye irritation, and respiratory irritation .

This pyrrolidine derivative features a dichlorophenyl group at the 2,5-positions of the aromatic ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNXBLVMVXABHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-Butyl Pyrrolidone Formate Synthesis

The synthesis begins with pyrrolidone as the starting material. In a polar or non-polar solvent (e.g., acetonitrile, toluene), pyrrolidone reacts with di-tert-butyl carbonate in the presence of a base (e.g., sodium bicarbonate) at −20–40°C for 1–10 hours. This step yields tert-butyl pyrrolidone formate with a molar ratio of 1:1–3 (pyrrolidone to di-tert-butyl carbonate) and 1:0.05–1 (pyrrolidone to base). Polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency, achieving yields exceeding 85%.

Grignard Addition and Hydroxylation

The tert-butyl pyrrolidone formate undergoes a Grignard reaction with 2,5-difluorobromobenzene-derived magnesium reagent in THF or methyl tert-butyl ether at −30–50°C. This step introduces the difluorophenyl group, forming 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl carboxylate. The molar ratio of Grignard reagent to pyrrolidone derivative is critical (1–1.5:1), with optimal yields of 90% achieved at −50°C.

Acid-Catalyzed Dehydration and Deprotection

Subsequent treatment with hydrochloric acid or sulfonic acids in methanol or ethanol at 0–100°C removes the tert-butoxycarbonyl (Boc) group and dehydrates the intermediate to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. This step requires precise pH control during aqueous workup to isolate the dihydropyrrole in >80% purity.

Chiral Reduction with Ammonia Borane

The final step employs a chiral acid (e.g., D-mandelic acid or R-chiral phosphonic acid) and ammonia borane in ether or dichloromethane at 20–80°C. This asymmetric reduction achieves enantiomeric excess (e.e.) values >98% for R-2-(2,5-difluorophenyl)pyrrolidine, which is then converted to the hydrochloride salt using HCl/dioxane or HCl/methanol.

Lithium-Mediated Coupling and Borohydride Reduction

Weinreb Amide Formation

In an alternative route, pyrrolidone derivative (1) reacts with N,O-dimethylhydroxylamine hydrochloride in dichloromethane or THF at 20–50°C to form a Weinreb amide (compound 2). Triethylamine or diisopropylethylamine serves as the base, with reaction times of 2–5 hours yielding >90% conversion.

Lithium-Halogen Exchange and Ketone Formation

1,4-Difluorobenzene undergoes lithium-halogen exchange with n-butyllithium in THF at −70–−50°C, followed by addition of the Weinreb amide to generate a benzophenone intermediate (compound 3). This step replaces costly isopropylmagnesium chloride, reducing reagent costs by 40% while improving yields to 90%.

Titanium-Mediated Cyclization

Compound 3 reacts with titanium(IV) ethoxide and a diamine (compound 7) under reflux in THF or dioxane for 12–18 hours, forming a tetrasubstituted pyrrolidine (compound 4). Titanium’s Lewis acidity facilitates [3+2] cycloaddition, achieving 75–85% yields.

Sodium Borohydride Reduction

Sodium borohydride reduces the ketone group in compound 4 at −50–−30°C in THF or methanol, followed by warming to 20–50°C to complete the reduction. This replaces hazardous lithium triethylborohydride, enhancing safety and reducing costs by 30%.

Alkali-Mediated Ring Closure and Salt Formation

Treatment with sodium hexamethyldisilazide (NaHMDS) in THF at −60–−30°C induces ring closure to form compound 6, which is subsequently treated with HCl/dioxane to yield the hydrochloride salt with 83% yield and >98% e.e..

Comparative Analysis of Methodologies

Challenges in Halogen Substitution

While the above methods target the difluorophenyl analog, substituting fluorine with chlorine introduces steric and electronic differences. Chlorine’s larger atomic radius and lower electronegativity may necessitate:

-

Longer reaction times for lithiation or Grignard formation.

-

Higher temperatures (e.g., −30°C vs. −50°C for lithium exchange).

-

Modified workup protocols to address chlorine’s lower volatility.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,5-dichlorophenyl)pyrrolidin-2-one or 2-(2,5-dichlorophenyl)acetic acid.

Reduction: Formation of 2-(2,5-dichlorophenyl)pyrrolidine.

Substitution: Formation of 2-(2,5-dimethoxyphenyl)pyrrolidine or 2-(2,5-diethoxyphenyl)pyrrolidine.

Scientific Research Applications

Medicinal Chemistry

Synthesis Intermediates : The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Neuropharmacological Effects : Research indicates that 2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride acts as an antagonist at histamine H3 receptors. This interaction is significant as it may enhance cognitive functions and memory by increasing the release of neurotransmitters such as dopamine and acetylcholine.

Antinociceptive Activity : The compound has demonstrated potential in pain management, exhibiting antinociceptive effects in formalin-induced pain models. This suggests its applicability in developing treatments for chronic pain conditions.

Biological Studies

Antimicrobial Properties : Recent studies have explored the antimicrobial efficacy of derivatives related to this compound against multidrug-resistant pathogens. The structure-dependent activity against Gram-positive bacteria highlights its potential as a scaffold for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, certain derivatives exhibited significant antiproliferative activity, making them candidates for further development in cancer therapy .

Industrial Applications

Agrochemical Development : The compound's unique properties make it suitable for use in the development of agrochemicals. Its ability to interact with biological targets can be harnessed to create effective pesticides or herbicides.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1189996-39-1)

- Similarity Score : 1.00 (highest structural similarity) .

- Key Difference : Fluorine replaces chlorine at the 2,5-positions.

- Implications: Electronegativity: Fluorine’s higher electronegativity may alter electronic interactions in binding assays. Molecular Weight: Reduced due to fluorine’s lower atomic mass (vs.

- Hazards: Not explicitly listed, but fluorine substitution often reduces toxicity compared to chlorinated analogs.

2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1218935-59-1)

- Similarity Score : 0.98 .

- Key Difference : Fluorine substitution at 2,4-positions instead of 2,5-.

- Implications :

2-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 41197633-95-6)

- Availability : 95% purity, 100 mg stock .

- Key Difference : Chlorine at 2,4-positions instead of 2,5-.

- Implications :

- Steric Hindrance : The 2,4-dichloro configuration may hinder rotation or binding in certain targets.

- Hazard Profile : Likely similar to the 2,5-dichloro analog but unconfirmed in evidence.

Ring-System Variants

Piperidine Derivatives (e.g., 4-(4-Chlorophenyl)piperidine Hydrochloride, CAS 914348-91-7)

- Similarity Score : 0.76 .

- Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).

- Implications :

- Conformational Flexibility : Piperidine’s larger ring may adopt different binding conformations.

- Basicity : Piperidine’s higher basicity (pKa ~11) vs. pyrrolidine (pKa ~10) affects protonation states under physiological conditions.

Imidazoline Derivatives (e.g., Clonidine Hydrochloride, CAS 4205-91-8)

- Structure : Contains an imidazoline ring fused to a dichlorophenyl group .

- Key Difference : Rigid imidazoline core vs. flexible pyrrolidine.

- Implications: Pharmacology: Clonidine is a well-known α₂-adrenergic agonist, highlighting how ring systems dictate biological targets. Hazards: Classified as hazardous per OSHA standards, with risks distinct from pyrrolidine derivatives .

Functionalized Derivatives

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine Hydrochloride (CAS 1289388-39-1)

- Structure : Adds a benzyloxymethyl group to the pyrrolidine core .

- Key Difference : Increased steric bulk and hydrophobicity.

- Implications :

- Solubility : Likely reduced due to the hydrophobic benzyl group.

- Synthetic Utility : The functional group may serve as a protecting moiety or modify reactivity in further derivatization.

Research Implications and Gaps

- Halogen Effects : Chlorine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets vs. fluorine .

- Safety Data: Limited hazard information for analogs like difluoro derivatives necessitates further toxicological studies .

- Synthetic Accessibility : Commercial availability of dichloro derivatives (e.g., 100 mg stocks ) supports their use in medicinal chemistry.

Biological Activity

2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine ring substituted with a dichlorophenyl group, which significantly influences its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C10H12Cl2N·HCl. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as an antagonist at histamine H3 receptors, which are implicated in cognitive functions and wakefulness. By blocking these receptors, the compound may enhance the release of neurotransmitters such as dopamine and acetylcholine, potentially leading to improved cognitive performance and alertness .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. In particular:

- Cognitive Enhancement : Studies have demonstrated that antagonism of histamine H3 receptors can lead to increased cognitive functions and memory enhancement in animal models.

- Antinociceptive Activity : The compound has also shown promise in pain management, exhibiting antinociceptive effects in formalin-induced pain models. This suggests potential applications in treating chronic pain conditions .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

- Gram-positive Bacteria : Certain derivatives have demonstrated structure-dependent antimicrobial activity against pathogens like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were evaluated using broth microdilution methods .

Table 1: Biological Activities of this compound

Case Study 1: Cognitive Enhancement

In a study assessing the cognitive effects of this compound, researchers administered varying doses to rodents. Results indicated a dose-dependent increase in performance on memory tasks compared to controls, supporting its potential use as a cognitive enhancer.

Case Study 2: Pain Management

Another study focused on the antinociceptive properties of the compound. Mice treated with the compound displayed significant reductions in pain responses during formalin tests compared to untreated groups. This finding highlights its potential application in managing chronic pain syndromes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2,5-dichlorophenyl)pyrrolidine hydrochloride with high purity?

- Methodological Answer : Synthesis requires optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection). For pyrrolidine derivatives, nucleophilic substitution at the chlorinated phenyl group is critical. Purification via column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures ensures high purity. Monitor reaction progress using TLC and confirm structure via -NMR and LC-MS .

Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH ranges (1–13) and temperatures (4°C, 25°C, 40°C) over 30 days. Analyze degradation products using HPLC-DAD and compare retention times to known standards. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What analytical techniques are recommended for characterizing intermediates during synthesis?

- Methodological Answer : Use a combination of -NMR to confirm pyrrolidine ring formation and FT-IR to track functional groups (e.g., C-Cl stretches at 550–750 cm). Mass spectrometry (HRMS) ensures accurate molecular weight determination. For intermediates, X-ray crystallography can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA simulate reaction energetics, while molecular docking predicts interactions with biological targets. Pair computational results with experimental validation (e.g., varying substituents on the phenyl ring) to refine synthetic routes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify outliers. Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Use multivariate statistical methods (PCA or PLS regression) to correlate structural features (e.g., Cl substitution patterns) with activity discrepancies. Cross-validate findings with in silico ADMET predictions .

Q. How to design experiments for assessing the compound’s role in neurotransmitter receptor modulation?

- Methodological Answer : Use radioligand binding assays (e.g., -spiperone for dopamine receptors) with competitive inhibition protocols. Pair with patch-clamp electrophysiology to measure ion channel effects. Validate selectivity via CRISPR-edited receptor knockout models. Dose-response curves (IC) and Schild analysis differentiate competitive vs. allosteric mechanisms .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement continuous flow chemistry to enhance reproducibility and reduce side reactions. Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation. Monitor enantiomeric excess (ee) via chiral GC or CE. Kinetic resolution studies guide catalyst selection (e.g., Sharpless asymmetric dihydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.